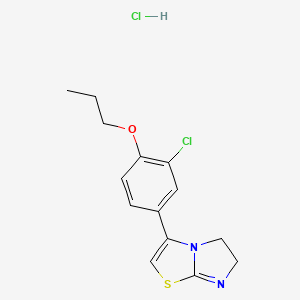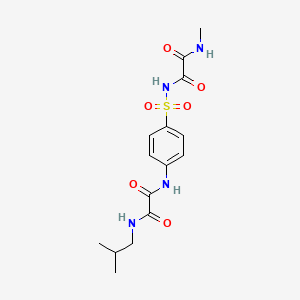
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylurea core, followed by the introduction of the methylamino and oxoacetyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization, making the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide has several applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create new molecules with desired properties.
Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in these interactions can be complex and may require further research to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide include other sulfonylureas and related organic molecules. Examples include:
Tolbutamide: A sulfonylurea used as an antidiabetic drug.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
Acetazolamide: A diuretic that also contains a sulfonamide group.
Uniqueness
What sets N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide apart from similar compounds is its specific combination of functional groups and molecular structure. This unique arrangement allows it to interact with biological systems and chemical environments in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
81717-41-1 |
|---|---|
Molecular Formula |
C15H20N4O6S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-methyl-N'-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-9(2)8-17-13(21)14(22)18-10-4-6-11(7-5-10)26(24,25)19-15(23)12(20)16-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChI Key |
ZBMGFPKWFHBSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


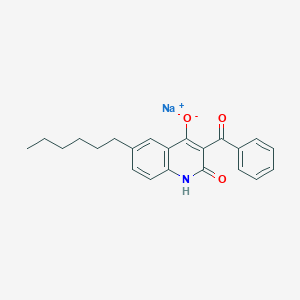
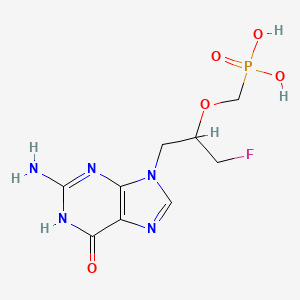
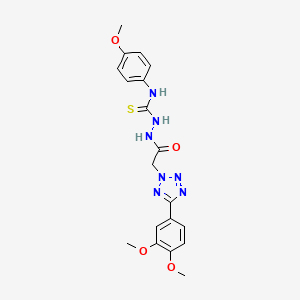
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
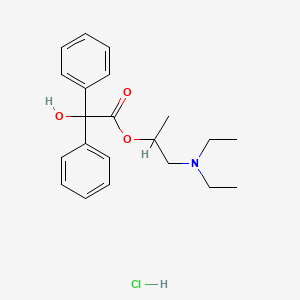
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
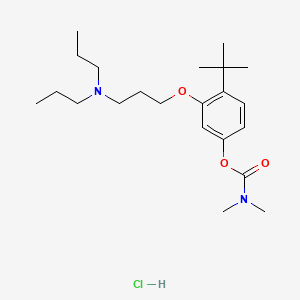
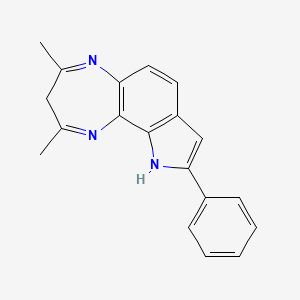
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
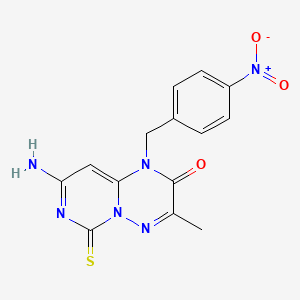
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
